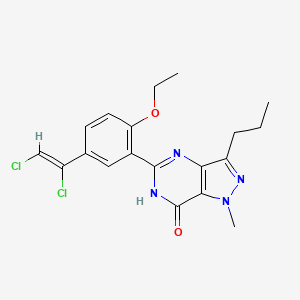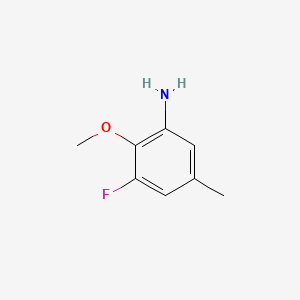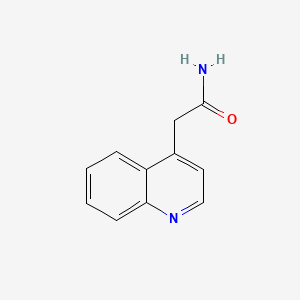
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is an organic compound with the molecular formula C8H11ClO It is a chlorinated ketone, characterized by the presence of a chloro group and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) typically involves the chlorination of 1-(3-cyclohexen-1-yl)ethanone. One common method is the reaction of 1-(3-cyclohexen-1-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3-cyclohexen-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-cyclohexen-1-yl)acetic acid.
Aplicaciones Científicas De Investigación
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro group and the electron-donating effects of the cyclohexene ring.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Cyclohexen-1-yl)ethanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of a cyclohexene ring, leading to different reactivity and applications.
2-(1-Cyclohexenyl)cyclohexanone: Features an additional cyclohexane ring, affecting its steric and electronic properties.
Uniqueness
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is unique due to the presence of both a chloro group and a cyclohexene ring, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
1614-91-1 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.625 |
Nombre IUPAC |
2-chloro-1-cyclohex-3-en-1-ylethanone |
InChI |
InChI=1S/C8H11ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7H,3-6H2 |
Clave InChI |
QWMUXOSAEIOWMS-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)





